6-hydroxy-3-phenyl-2H-chromen-2-one
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Overview
Description
6-hydroxy-3-phenyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by a chromen-2-one core structure with a hydroxy group at the 6th position and a phenyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-3-phenyl-2H-chromen-2-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For instance, the condensation of 2-hydroxyacetophenone with phenylacetic acid in the presence of concentrated sulfuric acid can yield this compound .
Another method involves the Knoevenagel condensation, where salicylaldehyde reacts with phenylacetic acid in the presence of a base such as piperidine . This reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound often employs the Pechmann condensation due to its simplicity and high yield. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The chromen-2-one core can be reduced to form dihydrocoumarin derivatives.
Substitution: The phenyl group at the 3rd position can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: 6-oxo-3-phenyl-2H-chromen-2-one.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-hydroxy-3-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The biological activity of 6-hydroxy-3-phenyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation . Additionally, its anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
6-hydroxy-3-phenyl-2H-chromen-2-one is unique among coumarin derivatives due to its specific substitution pattern. Similar compounds include:
4-hydroxycoumarin: Known for its anticoagulant properties.
7-hydroxycoumarin: Exhibits strong antioxidant activity.
3-phenylcoumarin: Similar to this compound but lacks the hydroxy group at the 6th position.
The presence of both the hydroxy and phenyl groups in this compound enhances its biological activity and makes it a versatile compound for various applications .
Biological Activity
6-Hydroxy-3-phenyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of the Compound
Chemical Structure and Properties
- CAS Number : 6468-47-9
- Molecular Formula : C15H10O3
- Molecular Weight : 238.24 g/mol
- IUPAC Name : 6-hydroxy-3-phenylchromen-2-one
The compound features a chromenone structure with a hydroxy group at the 6th position and a phenyl group at the 3rd position, which significantly influences its biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant properties. It effectively scavenges free radicals, thus inhibiting oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
Studies have shown that this compound possesses notable antimicrobial activity against various pathogens. For example, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition .
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
4. Anticancer Potential
A pivotal area of research involves the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including the disruption of tubulin polymerization . The structure-activity relationship (SAR) studies suggest that specific substitutions enhance its anticancer efficacy.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Antioxidant Mechanism : The hydroxy group plays a crucial role in donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression, such as COX and tubulin, leading to reduced inflammation and tumor growth .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other coumarin derivatives:
Compound | Biological Activity | Key Features |
---|---|---|
4-Hydroxycoumarin | Anticoagulant | Lacks significant antioxidant activity |
7-Hydroxycoumarin | Strong antioxidant | Exhibits high radical scavenging ability |
3-Phenylcoumarin | Moderate anticancer effects | Lacks the hydroxy group at the 6th position |
The presence of both hydroxy and phenyl groups in this compound enhances its biological activity compared to these related compounds.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Antitumor Activity : A study evaluated various derivatives of coumarins on human tumor cell lines, revealing that modifications at specific positions could enhance their anticancer properties significantly .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Properties
CAS No. |
6468-47-9 |
---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-hydroxy-3-phenylchromen-2-one |
InChI |
InChI=1S/C15H10O3/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9,16H |
InChI Key |
CYKDIFJDBMRWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)O)OC2=O |
Origin of Product |
United States |
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